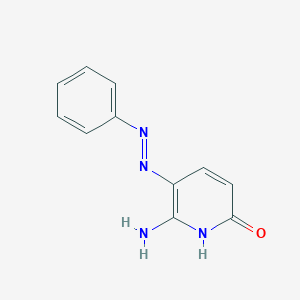

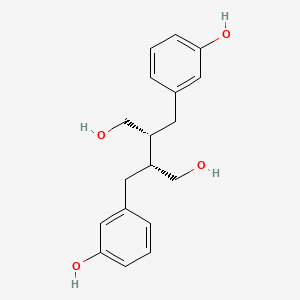

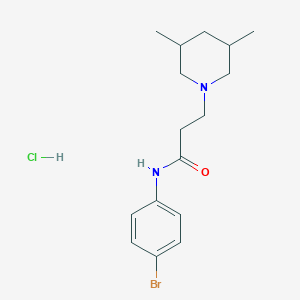

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride

Overview

Description

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide hydrochloride (NBP) is a synthetic compound that has been used for a variety of scientific research applications. It is a derivative of benzamide and is used as a reagent for organic synthesis. NBP has been used in a wide range of biochemical and physiological studies, including studies on protein folding, enzyme inhibition, and drug delivery.

Scientific Research Applications

Inhibition of Smoothened (Smo) Signaling

SMANT hydrochloride is known to inhibit Smoothened (Smo) signaling . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

2. Inhibition of Sonic Hedgehog (Shh)-Induced Accumulation This compound inhibits Shh-induced accumulation of Smo::EGFP fusion protein in the primary cilium . This is significant because the primary cilium is a cellular structure that plays a key role in cellular signaling pathways, including the Hedgehog pathway .

Inhibition of Oncogenic Smo

SMANT hydrochloride inhibits both wild-type Smo and an oncogenic form (SmoM2) with similar efficacy . This suggests that it could potentially be used in the treatment of cancers that involve mutations in the Smo protein .

Unique Mechanism of Action

SMANT hydrochloride inhibits Smo signaling via a unique mechanism . This sets it apart from other Smo inhibitors, which could make it a valuable tool in research and potentially in the development of new treatments .

Potential Use in Cancer Research

Given its ability to inhibit both wild-type and oncogenic forms of Smo, SMANT hydrochloride could be a valuable tool in cancer research . In particular, it could be used to study cancers that involve the Hedgehog signaling pathway .

Study of Hedgehog Pathway Antagonists

SMANT hydrochloride has been used in studies to identify Hedgehog pathway antagonists . This research could lead to the development of new drugs to treat diseases that involve the Hedgehog pathway .

Mechanism of Action

Target of Action

The primary target of SMANT hydrochloride is Smoothened (Smo) . Smo is a protein that plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Mode of Action

SMANT hydrochloride acts as an antagonist of Smo . It inhibits the accumulation of Smo within the primary cilium (PC), a small cellular protrusion that plays a key role in cellular signaling . SMANT hydrochloride has an equivalent activity in inhibiting both the oncogenic form of Smo (SmoM2) and the wild-type Smo .

Biochemical Pathways

By inhibiting Smo, SMANT hydrochloride affects the Hedgehog signaling pathway . This pathway is crucial for many aspects of development, including cell proliferation and differentiation . By blocking Smo, SMANT hydrochloride can inhibit the activation of this pathway, potentially affecting these cellular processes .

Pharmacokinetics

Its solubility in water and dmso suggests that it may have good bioavailability .

Result of Action

SMANT hydrochloride inhibits the proliferation of certain cell types, such as cerebellar granule-cell neural progenitors (CGNP), which are induced by Shh . This suggests that it could have potential applications in conditions where the Hedgehog pathway is overactive, such as in certain types of cancer .

properties

IUPAC Name |

N-(4-bromophenyl)-3-(3,5-dimethylpiperidin-1-yl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O.ClH/c1-12-9-13(2)11-19(10-12)8-7-16(20)18-15-5-3-14(17)4-6-15;/h3-6,12-13H,7-11H2,1-2H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQESCHFXROUCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CCC(=O)NC2=CC=C(C=C2)Br)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.